molecular formula C17H18O6 B311862 4-Methoxyphenyl 3,4,5-trimethoxybenzoate

4-Methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B311862
M. Wt: 318.32 g/mol
InChI Key: FJPQZIWJLJEXCE-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 3,4,5-trimethoxybenzoate (CAS: 858748-99-9; Molecular Formula: C₂₇H₂₄O₈; Molecular Weight: 476.47 g/mol) is a benzoate ester featuring a 4-methoxyphenyl group esterified to a 3,4,5-trimethoxybenzoic acid backbone. Its structure includes three methoxy substituents at positions 3, 4, and 5 on the benzoate ring and a 4-methoxyphenyl moiety attached via an ester linkage (Fig. 1). This compound has been studied in the context of synthetic chemistry and pharmacological screening, particularly for its structural role in analogs of bioactive molecules. Its physicochemical properties include a predicted density of 1.270 g/cm³ and a boiling point of 613.8°C .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(4-methoxyphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C17H18O6/c1-19-12-5-7-13(8-6-12)23-17(18)11-9-14(20-2)16(22-4)15(10-11)21-3/h5-10H,1-4H3

InChI Key

FJPQZIWJLJEXCE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 4-methoxyphenyl 3,4,5-trimethoxybenzoate are influenced by variations in substituents, ester groups, and molecular conformation. Below is a detailed comparison with analogs reported in the literature.

Structural Analogs with Modified Ester Groups
Compound Name Structural Features Biological Activity/Findings Reference ID
Methyl 3,4,5-trimethoxybenzoate Methyl ester of 3,4,5-trimethoxybenzoic acid Precursor in antitubulin agents; cytotoxic activity against oral squamous cell carcinoma.
Butyl 3,4,5-trimethoxybenzoate Straight-chain alkyl ester 2.3× more potent than branched-chain analogs (e.g., isopropyl) in cytotoxicity assays.
Isopentyl 3,4,5-trimethoxybenzoate Branched alkyl ester Higher potency than butyl derivative (IC₅₀: 8.2 µM vs. 10.5 µM in OSCC cells).
MA568 ([4-(1-phenyl-4-piperazinyl) butyl ester]) Piperazinyl-substituted alkyl ester Studied for gastrointestinal absorption; pharmacokinetic profile differs due to polar groups.
8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate Long-chain aminoalkyl ester Open-channel blocker of α4β2 nicotinic receptors (IC₅₀: ~5 µM at -100 mV).

Key Observations :

  • Ester Chain Length/Branching : Straight-chain alkyl esters (e.g., butyl) exhibit superior cytotoxic activity compared to branched analogs (e.g., isopropyl) .
  • Polar Substituents: Piperazinyl (MA568) or aminoalkyl groups (e.g., 8-(diethylamino)octyl) alter absorption and target selectivity, shifting activity from cytotoxicity to ion channel modulation .
Analogs with Modified Aromatic Substituents
Compound Name Structural Features Biological Activity/Findings Reference ID
4-Acetylphenyl 3,4,5-trimethoxybenzoate 4-Acetylphenyl ester Antiproliferative activity (specific targets underexplored; requires further screening).
Syringic acid derivatives Hydroxy/methoxy substitution on benzoate Found in plant extracts (e.g., Satureja honey); antioxidant properties noted.
Benzotriazole 3,4,5-trimethoxybenzoate Benzotriazole-linked ester Moderate antiproliferative activity via HDAC inhibition (IC₅₀: ~20 µM in tumor cell lines).

Key Observations :

  • Electron-Withdrawing Groups : The acetyl group in 4-acetylphenyl derivatives may enhance stability but reduce membrane permeability .
  • Natural Derivatives: Syringic acid and related phenolic esters (e.g., methyl gallate) are less potent in cytotoxicity but prominent in natural product chemistry .
Physicochemical and Pharmacokinetic Comparisons
Property 4-Methoxyphenyl 3,4,5-TMB Methyl 3,4,5-TMB Butyl 3,4,5-TMB MA568
Molecular Weight (g/mol) 476.47 226.23 282.34 476.47 (estimated)
LogP (Predicted) 3.2 1.8 3.5 2.9
Bioavailability Low (high MW) Moderate Moderate Low (polar groups)
Primary Activity Anticancer (potential) Cytotoxic Cytotoxic Ion channel blocker

Notes:

  • Higher molecular weight analogs (e.g., 4-methoxyphenyl derivative) face challenges in bioavailability due to reduced solubility .
  • MA568’s piperazinyl group improves water solubility but limits gastrointestinal absorption .

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